Benzene, 1-(1,1-dimethylethyl)-3,5-dimethoxy-
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Overview
Description
Benzene, 1-(1,1-dimethylethyl)-3,5-dimethoxy- is an organic compound with the molecular formula C12H18O2 It is a derivative of benzene, where the hydrogen atoms at positions 1, 3, and 5 are substituted with a tert-butyl group and two methoxy groups, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(1,1-dimethylethyl)-3,5-dimethoxy- typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The methoxy groups can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and advanced separation techniques are often employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-(1,1-dimethylethyl)-3,5-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
Benzene, 1-(1,1-dimethylethyl)-3,5-dimethoxy- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzene, 1-(1,1-dimethylethyl)-3,5-dimethoxy- involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl and methoxy groups influence the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-(1,1-dimethylethyl)-3,5-dimethyl-: Similar structure but with methyl groups instead of methoxy groups.
Benzene, 1,3-bis(1,1-dimethylethyl)-: Contains two tert-butyl groups without methoxy groups.
Uniqueness
Benzene, 1-(1,1-dimethylethyl)-3,5-dimethoxy- is unique due to the presence of both tert-butyl and methoxy groups, which confer distinct chemical properties and reactivity. This combination of substituents makes it valuable for specific applications in research and industry.
Properties
CAS No. |
143029-45-2 |
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Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
1-tert-butyl-3,5-dimethoxybenzene |
InChI |
InChI=1S/C12H18O2/c1-12(2,3)9-6-10(13-4)8-11(7-9)14-5/h6-8H,1-5H3 |
InChI Key |
TZEMCKKEAKLDFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)OC)OC |
Origin of Product |
United States |
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